molecular formula C6H13NO4·ClH B600739 (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl CAS No. 280745-41-7

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl

Cat. No. B600739
M. Wt: 199.63
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl” is a chiral compound with a molecular formula of C6H13NO4.HCl . It is a water-soluble compound and is stable under standard conditions.


Synthesis Analysis

The compound is synthesized by reacting diethyl malonate with methyl glycolate followed by a cyclization process.


Molecular Structure Analysis

The molecular structure of “(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl” consists of a seven-membered ring (azepane) with four hydroxyl groups attached to it . The exact mass of the molecule is 199.06100 .


Physical And Chemical Properties Analysis

“(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl” is a white powder. It is stable under acidic conditions but tends to decompose under basic conditions. The compound has a boiling point of 373.4°C at 760 mmHg and a density of 1.58 g/cm^3. It is highly hygroscopic and readily absorbs moisture from the air.

Safety And Hazards

The safety data sheet for “(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

(3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGXSDFDJMWFZ-DEZHIRTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(CN1)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@H](CN1)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl

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